1-Bromo-4-ethoxynaphthalene
Overview
Description
1-Bromo-4-ethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₁BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethoxy group at the fourth position.
Mechanism of Action
Target of Action
1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in this compound is replaced by the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .
Preparation Methods
1-Bromo-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Another method involves the Williamson Ether Synthesis, where 1-bromo-4-hydroxynaphthalene is reacted with an ethylating agent like ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
1-Bromo-4-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-ethoxynaphthalene using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1-Bromo-4-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Comparison with Similar Compounds
1-Bromo-4-ethoxynaphthalene can be compared with other similar compounds such as 1-bromo-4-methoxynaphthalene and 1-bromo-4-butoxynaphthalene. These compounds share similar structural features but differ in the length and nature of the alkoxy group. The ethoxy group in this compound provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, materials science, and biological research. Its unique chemical properties and reactivity make it an important tool for scientists and researchers in various fields.
Properties
IUPAC Name |
1-bromo-4-ethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMJOJYAZRKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610209 | |
Record name | 1-Bromo-4-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20900-22-5 | |
Record name | 1-Bromo-4-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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